2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide
Description
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide is a fluorinated acetamide derivative featuring a 2-chlorothiazole core. The molecule incorporates a difluoroacetamide backbone with N-methoxy-N-methyl substitution, which distinguishes it from simpler thiazole-based acetamides.
Properties
Molecular Formula |
C7H7ClF2N2O2S |
|---|---|
Molecular Weight |
256.66 g/mol |
IUPAC Name |
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C7H7ClF2N2O2S/c1-12(14-2)5(13)7(9,10)4-3-15-6(8)11-4/h3H,1-2H3 |
InChI Key |
VFNDMOPIEDZULO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(C1=CSC(=N1)Cl)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide typically involves the reaction of 2-chloro-1,3-thiazole with difluoroacetic acid derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethyl sulfoxide or acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran or diethyl ether; temperatures ranging from -20 to 25°C.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; solvents like ethanol or methanol; temperatures ranging from 20-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with the metabolic processes of pests.
Mechanism of Action
The mechanism of action of 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interfere with the synthesis of nucleic acids and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorothiazole-Acetamide Backbones
Key analogues include:
Analysis :
- N-Substitution : The N-methoxy-N-methyl group reduces steric hindrance compared to alachlor’s bulky aryl substituents, possibly improving solubility in polar solvents .
Biological Activity
The compound 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
- Antimicrobial Activity : Thiazole derivatives often exhibit significant antimicrobial properties. Studies have shown that compounds with similar thiazole moieties can inhibit the growth of various bacterial strains and fungi. For instance, derivatives with thiazole rings have demonstrated effectiveness against Mycobacterium tuberculosis and Pseudomonas aeruginosa .
- Anticancer Properties : Research indicates that thiazole derivatives can induce cytotoxicity in cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance potency against cancer cells. In particular, compounds with electron-withdrawing groups have shown increased activity against various cancer types .
- Antiviral Activity : Some thiazole derivatives have been identified as potential antiviral agents, particularly against RNA viruses. The mechanism often involves inhibition of viral replication or interference with viral protein synthesis .
Case Studies
Several studies have provided insights into the biological activities of thiazole derivatives:
- Study on Antimicrobial Effects : A series of substituted thiazoles were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of chlorine and fluorine atoms significantly enhanced antibacterial activity .
- Cytotoxicity Evaluation : In vitro assays demonstrated that compounds with a similar scaffold to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 .
Data Table
The following table summarizes key findings related to the biological activity of similar thiazole derivatives:
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide?
The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by fluorination and amidation. For example, chloroacetyl chloride is reacted with substituted amines (e.g., N-methoxy-N-methylamine) under controlled conditions (0–5°C, triethylamine base) to form the acetamide backbone . Subsequent fluorination using agents like DAST (diethylaminosulfur trifluoride) introduces difluoro groups. Key intermediates are purified via recrystallization or column chromatography .
Basic: What purification techniques are effective for isolating this compound?
Common methods include:
- Crystallization : Ethanol or methanol/acetone mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves impurities, particularly for intermediates .
- Distillation : For volatile byproducts in early synthesis steps .
Basic: Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (δ 7.5–8.0 ppm for thiazole-H) and acetamide groups (δ 3.0–3.5 ppm for N-methyl) .
- IR Spectroscopy : Confirms C=O (1660–1680 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 433.9) validate the formula .
Advanced: How can researchers optimize reaction yields in halogenation steps?
Fluorination efficiency depends on:
- Temperature Control : Slow addition of fluorinating agents (e.g., DAST) at −20°C minimizes side reactions .
- Catalyst Screening : Lewis acids like BF₃·Et₂O enhance selectivity for difluoro over monofluoro products .
- In Situ Monitoring : TLC or HPLC tracks intermediate conversion to adjust reaction times .
Advanced: What crystallographic strategies resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX software:
- Data Collection : High-resolution (<1.0 Å) data at 100 K reduces thermal motion artifacts .
- Hydrogen Bond Analysis : Identifies R₂²(8) motifs (e.g., N–H⋯N interactions) stabilizing crystal packing .
- Twinned Data Refinement : SHELXL handles twinning via HKLF5 format for accurate occupancy modeling .
Advanced: How to address contradictions in reported biological activity data?
Discrepancies in antimicrobial assays may arise from:
- Strain Variability : Standardize testing against ATCC bacterial/fungal strains .
- Solubility Artifacts : Use DMSO concentrations ≤1% to avoid false negatives .
- SAR Validation : Compare with analogs (e.g., chloro-to-fluoro substitutions) to isolate pharmacophore contributions .
Advanced: What methodologies assess this compound’s potential as a kinase inhibitor?
- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR) using fluorescence polarization .
- Molecular Docking : AutoDock Vina predicts binding poses in ATP-binding pockets, guided by crystallographic data .
- Cell-Based Profiling : MTT assays on cancer lines (e.g., MCF-7) correlate cytotoxicity with kinase inhibition .
Advanced: How does the chloro-thiazole moiety influence reactivity compared to analogs?
The 2-chloro-thiazole group:
- Enhances Electrophilicity : Facilitates nucleophilic substitution (e.g., Suzuki coupling at C4) vs. non-halogenated thiazoles .
- Stabilizes π-Stacking : Chlorine’s electron-withdrawing effect improves co-crystallization with aromatic residues in target proteins .
Advanced: What strategies mitigate degradation during long-term storage?
- Lyophilization : Stable as a lyophilized powder under argon at −80°C for >2 years .
- Light Protection : Amber vials prevent UV-induced C–Cl bond cleavage .
- HPLC Purity Checks : Monitor degradation products (e.g., hydrolyzed acetamide) monthly .
Advanced: How to analyze hydrogen-bonding networks in co-crystals?
- Graph Set Analysis : Classify motifs (e.g., D¹¹ for N–H⋯O bonds) using Mercury software .
- Thermal Ellipsoids : High-resolution data (≤0.8 Å) refine H-atom positions for accurate bond angle calculations .
- DFT Calculations : Gaussian09 models interaction energies (e.g., dimer stabilization ≥5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
